
Allomuscarone
Vue d'ensemble
Description
Allomuscarone is a natural compound that is found in the root of Angelica archangelica. It is an aromatic organic compound that has been studied for its potential therapeutic applications. Allomuscarone is a member of the coumarin family of compounds and has been found to exhibit various biological activities.
Mécanisme D'action
The mechanism of action of allomuscarone is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or by modulating the activity of certain receptors in the body.
Effets Biochimiques Et Physiologiques
Allomuscarone has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, as well as certain tumor cells. Allomuscarone has also been found to reduce inflammation in the body and has been studied for its potential use in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Allomuscarone has several advantages for lab experiments. It is a natural compound that can be easily extracted from the root of Angelica archangelica. It is also relatively easy to synthesize in the laboratory. However, one of the limitations of using allomuscarone in lab experiments is its low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for the study of allomuscarone. One potential direction is the development of new synthetic methods for the compound. Another potential direction is the study of the compound's potential use in the treatment of Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of allomuscarone and its potential use in the treatment of various diseases.
Méthodes De Synthèse
Allomuscarone can be synthesized in the laboratory using various methods. One of the most commonly used methods is the extraction of the compound from the root of Angelica archangelica. Other methods include chemical synthesis and biosynthesis.
Applications De Recherche Scientifique
Allomuscarone has been studied extensively for its potential therapeutic applications. It has been found to exhibit antibacterial, antifungal, antitumor, and anti-inflammatory activities. Allomuscarone has also been found to have a positive effect on the central nervous system and has been studied for its potential use in the treatment of Alzheimer's disease.
Propriétés
IUPAC Name |
trimethyl-[(5-methyl-4-oxooxolan-2-yl)methyl]azanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18NO2/c1-7-9(11)5-8(12-7)6-10(2,3)4/h7-8H,5-6H2,1-4H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOQIVSZENKHPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CC(O1)C[N+](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18NO2+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30929033 | |
| Record name | 2,5-Anhydro-1,4,6-trideoxy-6-(trimethylazaniumyl)hex-3-ulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30929033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethyl-[(5-methyl-4-oxooxolan-2-yl)methyl]azanium | |
CAS RN |
13552-60-8 | |
| Record name | Muscarone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013552608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Anhydro-1,4,6-trideoxy-6-(trimethylazaniumyl)hex-3-ulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30929033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



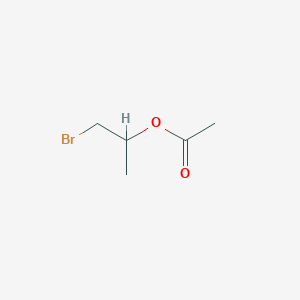
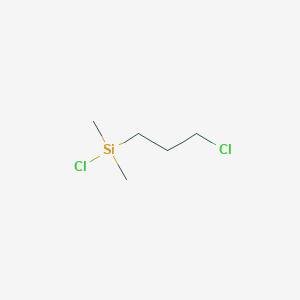
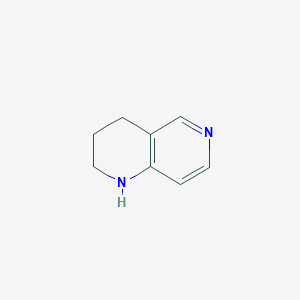
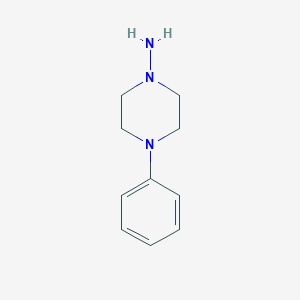

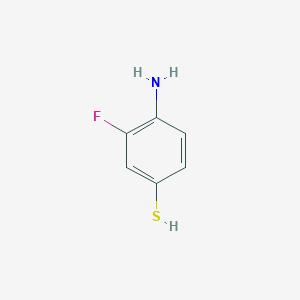
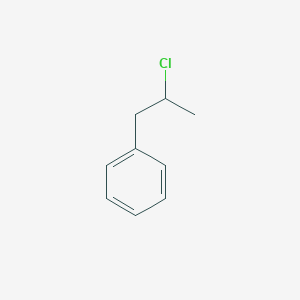
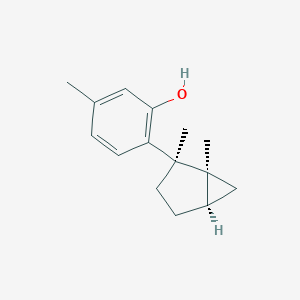
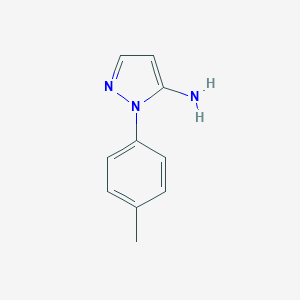

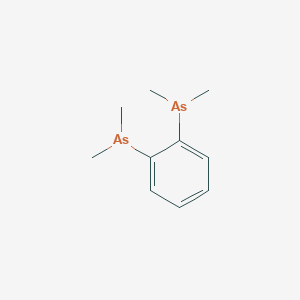
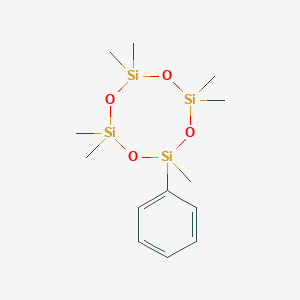
![Odoratin[Cedrela]](/img/structure/B76305.png)
![2-[(Diisopropyl)amino]ethyl 9H-xanthene-9-carboxylate](/img/structure/B76306.png)